molecular formula C22H17ClN2OS2 B11211366 [3-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone

[3-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone

Cat. No.: B11211366
M. Wt: 425.0 g/mol
InChI Key: MBNWJFNFGFRPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the class of thienoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]quinoline core, followed by the introduction of the 2-chlorophenyl and thiophene-2-carbonyl groups. Common reagents used in these steps include chlorinating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation, nitration, or alkylation at specific positions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl derivatives: Compounds with the 2-chlorophenyl group but different core structures.

    Thiophene-carbonyl compounds: Compounds with the thiophene-2-carbonyl group but different core structures.

Uniqueness

The uniqueness of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C22H17ClN2OS2

Molecular Weight

425.0 g/mol

IUPAC Name

[3-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C22H17ClN2OS2/c23-14-8-3-1-6-12(14)17-13-7-2-4-9-15(13)25-22-18(17)19(24)21(28-22)20(26)16-10-5-11-27-16/h1,3,5-6,8,10-11H,2,4,7,9,24H2

InChI Key

MBNWJFNFGFRPLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CS4)N)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.